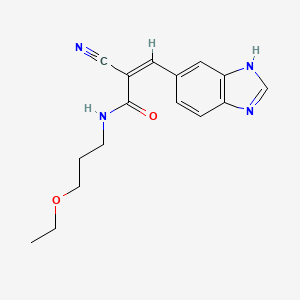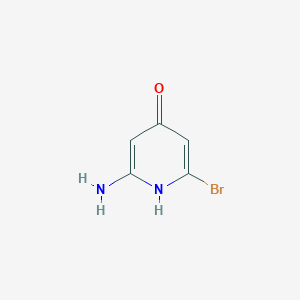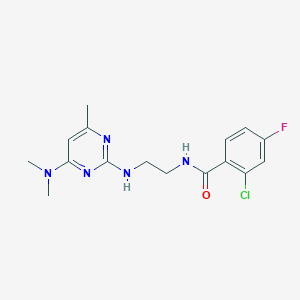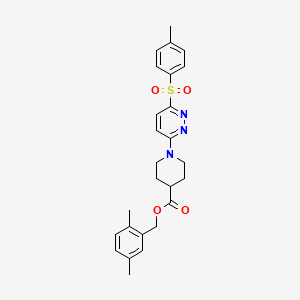
(Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, and it has been extensively studied for its anti-cancer properties.
Mecanismo De Acción
The mechanism of action of (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide involves the inhibition of several key enzymes involved in cancer cell proliferation and angiogenesis. It works by binding to the ATP-binding site of RAF kinase and inhibiting its activity. This leads to the inhibition of the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, it inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide include the inhibition of cancer cell proliferation and angiogenesis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, the combination of (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide with other cancer treatments, such as chemotherapy and radiation therapy, is an area of ongoing research.
Métodos De Síntesis
The synthesis method for (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide involves several steps. The first step involves the reaction of 5-amino-1H-benzimidazole with ethyl cyanoacetate to form 5-ethoxycarbonyl-1H-benzimidazole-2-carboxylic acid ethyl ester. This product is then reacted with 3-bromopropionitrile to form 3-(5-ethoxycarbonyl-1H-benzimidazol-2-yl)acrylonitrile. The final step involves the reaction of this product with 3-ethoxypropylamine to form (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of various cancer cell lines, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. It works by inhibiting the activity of several key enzymes involved in cancer cell proliferation and angiogenesis, including RAF kinase, VEGFR, and PDGFR.
Propiedades
IUPAC Name |
(Z)-3-(3H-benzimidazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-7-3-6-18-16(21)13(10-17)8-12-4-5-14-15(9-12)20-11-19-14/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,18,21)(H,19,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHQJCPAQSKGHU-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC2=C(C=C1)N=CN2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC2=C(C=C1)N=CN2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylbenzamide](/img/structure/B3020250.png)
![(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B3020251.png)

![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020253.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3020254.png)
![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3020255.png)



![N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3020268.png)


![(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine](/img/structure/B3020272.png)
![N-[4-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3020273.png)